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Executive Summary
Ecopipam hydrobromide (formerly SCH-39166), a first-in-class selective dopamine D1/D5

receptor antagonist, has been the subject of extensive clinical investigation for a range of

neurological and psychiatric disorders. Its unique mechanism of action, which differentiates it

from the more common D2 receptor antagonists, has positioned it as a promising therapeutic

candidate for conditions believed to be associated with dopamine dysregulation. This technical

guide provides a comprehensive overview of the investigational history of ecopipam, with a

focus on its clinical development in Tourette syndrome, stuttering, and Lesch-Nyhan disease.

The document details the methodologies of key clinical trials, summarizes the available

quantitative data on efficacy and safety, and illustrates the underlying signaling pathways and

experimental workflows.

Mechanism of Action: D1/D5 Receptor Antagonism
Ecopipam exerts its therapeutic effects by selectively blocking dopamine signaling at the D1

and D5 receptors.[1] These receptors are Gαs/olf-coupled G-protein coupled receptors

(GPCRs) that, upon stimulation by dopamine, activate adenylyl cyclase to increase intracellular

cyclic adenosine monophosphate (cAMP). The subsequent activation of protein kinase A (PKA)

initiates a signaling cascade that modulates neuronal excitability and gene expression. Key
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downstream effectors in this pathway include the dopamine- and cAMP-regulated

phosphoprotein of 32 kDa (DARPP-32) and the extracellular signal-regulated kinase (ERK). By

antagonizing the D1/D5 receptors, ecopipam is thought to normalize dopamine-mediated

neurotransmission in brain regions implicated in the pathophysiology of disorders like Tourette

syndrome.[2][3]
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Figure 1: Ecopipam's Mechanism of Action at the D1/D5 Receptor.
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Ecopipam has been investigated in multiple clinical trials for various indications. The most

robust data comes from its development for Tourette syndrome. Exploratory studies have also

been conducted for stuttering and Lesch-Nyhan disease.

Tourette Syndrome
The clinical development of ecopipam for Tourette syndrome has progressed to Phase 3

studies, with promising results in reducing tic severity.

This multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase 2b study

was designed to evaluate the efficacy and safety of ecopipam in children and adolescents with

Tourette syndrome.[4]

Experimental Protocol:

Participants: Approximately 150 children and adolescents (aged >6 to <18 years) with a Yale

Global Tic Severity Scale - Total Tic Score (YGTSS-TTS) of ≥20.[4][5]

Intervention: Participants were randomized 1:1 to receive either ecopipam (target dose of 2

mg/kg/day) or a matching placebo.[5]

Study Periods: The trial consisted of a 12-week treatment period.[2][5]

Primary Outcome: The primary efficacy endpoint was the change from baseline in the

YGTSS-TTS at week 12.[2]

Secondary Outcome: A key secondary endpoint was the change from baseline in the Clinical

Global Impression of Tourette Syndrome Severity (CGI-TS-S).[2]
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Figure 2: Workflow of the Phase 2b "D1AMOND" Clinical Trial.

Efficacy and Safety Data:
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Outcome Measure Ecopipam Placebo p-value

Primary Endpoint

Mean Change in

YGTSS-TTS from

Baseline to Week 12

-30% reduction 0.01[2][6]

Secondary Endpoint

Improvement in CGI-

TS-S

Statistically significant

improvement

No significant

improvement
0.03[2][6]

Adverse Event Ecopipam (%)

Headache 15.8[2][4]

Insomnia 14.5[2][4]

Fatigue 7.9[2][4]

Somnolence 7.9[2][4]

Note: This table summarizes the main findings. For a complete dataset, refer to the original

publication.

Building on the positive Phase 2b results, a Phase 3 study was initiated to further evaluate the

efficacy and safety of ecopipam in a larger population of children, adolescents, and adults with

Tourette syndrome.[7]

Experimental Protocol:

Participants: A total of 216 participants (167 pediatric and 49 adult) with Tourette's Disorder.

[3][7][8]

Study Design: A multicenter, double-blind, placebo-controlled, randomized withdrawal

design.[7]

Study Periods:
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Open-Label Period: All participants received ecopipam for 12 weeks.[3][7]

Randomized Withdrawal Period: Responders from the open-label period were randomized

1:1 to either continue ecopipam or switch to placebo for a 12-week double-blind period.[3]

[7]

Primary Outcome: The primary efficacy endpoint was the time to relapse in pediatric subjects

during the randomized withdrawal period.[3][7]

Secondary Outcome: The secondary endpoint was the time to relapse in the overall

population (pediatric and adult subjects).[3]

Efficacy and Safety Data:

Outcome

Measure
Ecopipam (%) Placebo (%) p-value

Hazard Ratio

(95% CI)

Primary Endpoint

(Pediatric)

Relapse Rate 41.9 68.1 0.0084[1][3] 0.5 (0.3-0.8)[1][3]

Secondary

Endpoint

(Overall)

Relapse Rate 41.2 67.9 0.0050[1][3] 0.5 (0.3-0.8)[1][3]

Adverse Event Ecopipam (%)

Somnolence 10.2[3][8]

Insomnia 7.4[3][8]

Anxiety 6.0[3][8]

Fatigue 5.6[3][8]

Headache 5.1[3]
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Note: This table summarizes the main findings. For a complete dataset, refer to the original

publication.

Stuttering (Childhood-Onset Fluency Disorder)
Ecopipam has also been investigated for the treatment of stuttering in adults.

This was a multicenter, randomized, double-blind, placebo-controlled, parallel-group, Phase 2

exploratory study in adults with childhood-onset fluency disorder.[9]

Experimental Protocol:

Participants: Adults with a diagnosis of childhood-onset fluency disorder.[9]

Intervention: Participants were randomized 1:1 to receive either ecopipam (target dose of ~2

mg/kg/day) or a matching placebo.[9]

Study Periods: The trial consisted of a 12-week treatment period, which included a 4-week

titration phase followed by an 8-week maintenance phase.[9]

Primary Outcome: The primary outcome measures were not explicitly stated in the available

search results, but were likely related to improvements in speech fluency.

Efficacy and Safety Data:

An open-label pilot study preceding the "Speak Freely" trial showed that ecopipam was well-

tolerated and a majority of participants demonstrated improvement in their stuttering.[10] The

results of the Phase 2 "Speak Freely" trial have been completed, but detailed quantitative data

from the search results is not available.[11]

Lesch-Nyhan Disease
Ecopipam has been explored as a potential treatment for the self-injurious behaviors

associated with Lesch-Nyhan disease.

Clinical Trial Information:
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Information on a specific, large-scale clinical trial for Lesch-Nyhan disease is limited in the

provided search results. However, it is mentioned that ecopipam is under development for this

indication.[12]

Pharmacokinetics
While detailed pharmacokinetic data from dedicated Phase 1 studies is not fully available in the

public domain, some information has been reported. Early Phase 1 studies in healthy

volunteers were conducted to establish the absorption, distribution, metabolism, and excretion

(ADME) profile of ecopipam.[13] One source indicates an elimination half-life of approximately

10 hours.[12] These early studies were crucial for determining the dosing regimens used in

later-phase clinical trials.[13]

Regulatory Status
Ecopipam has received Orphan Drug and Fast Track designations from the U.S. Food and

Drug Administration (FDA) for the treatment of Tourette syndrome.[2][14] Following the positive

results of the Phase 3 trial, the sponsoring company, Emalex Biosciences, has announced its

intention to submit a New Drug Application (NDA) to the FDA.[8]

Conclusion
The investigational history of ecopipam hydrobromide demonstrates a systematic and

progressive clinical development program, particularly for the treatment of Tourette syndrome.

The consistent findings of efficacy in reducing tics, coupled with a generally favorable safety

profile that appears to avoid some of the common adverse effects of D2 receptor antagonists,

position ecopipam as a potentially valuable new therapeutic option. Further data from ongoing

and future studies will continue to refine our understanding of its clinical utility across a

spectrum of neurological and psychiatric disorders. The information presented in this guide

provides a comprehensive foundation for researchers and drug development professionals

interested in the science and clinical application of this novel D1/D5 receptor antagonist.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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